molecular formula C9H5ClF2N2O B1625028 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine CAS No. 219296-24-9

3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine

Cat. No. B1625028
M. Wt: 230.6 g/mol
InChI Key: RYLULWDVNWTHMK-UHFFFAOYSA-N
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Description

3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 219296-24-9 . Its IUPAC name is 2-chloro-2,2-difluoro-1-imidazo[1,2-a]pyridin-3-ylethanone .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The vibrational spectra of 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine were analyzed in terms of a single conformer, gauche-syn, where the Cl–C and the Nα═Nβ bonds are gauche and syn to the C═O bond, respectively .


Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The overview of the most efficient and widely applied modern methods provided herein is organized into sections covering the main metal-free methods structured by the type of the reacting species, leading to the formation of similar final products .


Physical And Chemical Properties Analysis

3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine has a molecular weight of 230.6 . It is stored at ambient temperature .

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • Application : Synthesis and site selective C–H functionalization of imidazo[1,2-a]pyridines .
    • Method : The discovery of novel methods for its synthesis and functionalization continues to be an exciting area of research . Transition metal catalysis has fuelled the most significant developments, but beneficial metal-free approaches have also been identified .
    • Results : The outcomes obtained in the field of global ring functionalization are significant . The functionalization reactions at each carbon atom, viz, C2, C3, C5, C6, C7 and C8 of this scaffold, are divided into sections based on site-selectivity and the type of functionalization methods used .
  • Antituberculosis Agents

    • Application : Development of imidazo[1,2-a]pyridine analogues as antituberculosis agents .
    • Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
    • Results : Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Piroplasm Infection Treatment

    • Application : The efficacy of imidazo[1,2-a]pyridine on the in vitro growth of different piroplasms, including Babesia bovis, B. bigemina, B. divergens, B. caballi, and Theileria equi, was investigated .
    • Method : The anti-piroplasm efficacy of imidazo[1,2-a]pyridines was assessed using a fluorescence-based SYBR Green I assay . Efficacy of imidazo[1,2-a]pyridine against piroplasms following discontinuation of treatment was also assessed using a viability assay .
    • Results : In vitro, imidazo[1,2-a]pyridine inhibited the growth of B. bovis, B. bigemina, B. caballi, and T. equi in a dose-dependent manner . The highest inhibitory effects of imidazo[1,2-a]pyridine were detected on the growth of B. caballi with IC 50 value of 0.47±0.07 .
  • Fluorescent Property Utilization

    • Application : Imidazo[1,2-a]pyridine derivatives have been used as a biomarker of hypoxic tumor cells and applied to a multiple fluorescent chemosensor .
    • Method : The fluorescence property of imidazo[1,2-a]pyridine derivatives is utilized in these applications .
    • Results : The results of these applications are not specified in the source .
  • Biomarker of Hypoxic Tumor Cells

    • Application : A derivative of imidazo[1,2-a]pyridine was used as a biomarker of hypoxic tumor cells .
    • Method : The fluorescence property of the imidazo[1,2-a]pyridine derivative is utilized in this application .
    • Results : The results of this application are not specified in the source .
  • Multiple Fluorescent Chemosensor

    • Application : A (4-piperidinylfluorophenyl) imidazo[1,2-a]pyridine was applied to a multiple fluorescent chemosensor .
    • Method : The fluorescence property of the imidazo[1,2-a]pyridine derivative is utilized in this application .
    • Results : The results of this application are not specified in the source .

Safety And Hazards

This chemical is considered hazardous. It is advised to wear personal protective equipment/face protection and ensure adequate ventilation. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

2-chloro-2,2-difluoro-1-imidazo[1,2-a]pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF2N2O/c10-9(11,12)8(15)6-5-13-7-3-1-2-4-14(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLULWDVNWTHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454332
Record name 2-Chloro-2,2-difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine

CAS RN

219296-24-9
Record name 2-Chloro-2,2-difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LM Kacharova, II Gerus, AD Kacharov - Journal of fluorine chemistry, 2002 - Elsevier
The reaction of α-halosubstituted β-ethoxyvinyl trifluoromethyl ketones with 2-aminopyridine gives 3-trifluoroacetyl imidazo[1,2-a]pyridine and 3-halo-1,1,1-trifluoro-4-(2-pyridinylamino)-…
Number of citations: 18 www.sciencedirect.com

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